Cas no 1822860-99-0 (Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-)

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-, is a substituted cyclobutane derivative characterized by its sterically hindered structure due to the presence of four methyl groups at the 2,2,4,4-positions and a methoxy group at the 3-position. This compound is of interest in synthetic organic chemistry due to its constrained ring geometry and potential as a building block for complex molecular architectures. The tetramethyl substitution enhances stability and may influence reactivity patterns in ring-opening or functionalization reactions. Its methoxy group offers a handle for further derivatization, making it useful in the development of specialty chemicals, pharmaceuticals, or advanced materials requiring rigid, functionalized intermediates.
Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- structure
1822860-99-0 structure
商品名:Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-
CAS番号:1822860-99-0
MF:C9H18O2
メガワット:158.238023281097
MDL:MFCD32199280
CID:5182017
PubChem ID:130146437

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 化学的及び物理的性質

名前と識別子

    • Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-
    • MDL: MFCD32199280
    • インチ: 1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3
    • InChIKey: IWGLREVJRBTNBB-UHFFFAOYSA-N
    • ほほえんだ: C1(O)C(C)(C)C(OC)C1(C)C

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-243531-2.5g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
1822860-99-0 95%
2.5g
$1791.0 2024-06-19
Enamine
EN300-243531-0.05g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
1822860-99-0 95%
0.05g
$212.0 2024-06-19
Enamine
EN300-243531-10.0g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
1822860-99-0 95%
10.0g
$3929.0 2024-06-19
Enamine
EN300-243531-1.0g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
1822860-99-0 95%
1.0g
$914.0 2024-06-19
1PlusChem
1P028IYM-1g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers
1822860-99-0 95%
1g
$1192.00 2024-06-18
Aaron
AR028J6Y-250mg
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers
1822860-99-0 95%
250mg
$647.00 2025-02-16
1PlusChem
1P028IYM-50mg
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers
1822860-99-0 95%
50mg
$315.00 2024-06-18
1PlusChem
1P028IYM-100mg
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers
1822860-99-0 95%
100mg
$454.00 2024-06-18
Enamine
EN300-243531-0.25g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
1822860-99-0 95%
0.25g
$452.0 2024-06-19
Enamine
EN300-243531-5.0g
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol
1822860-99-0 95%
5.0g
$2650.0 2024-06-19

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 関連文献

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-に関する追加情報

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- (CAS No. 1822860-99-0): A Comprehensive Overview

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- is a specialized organic compound with the chemical formula C8H16O. This compound, identified by its unique CAS number CAS No. 1822860-99-0, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its distinct structural features and potential applications. The presence of multiple methyl groups and a methoxy substituent imparts unique electronic and steric properties, making it a subject of interest for synthetic chemists and biologists alike.

The synthesis of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- involves intricate organic transformations that highlight the compound's complexity. The tetramethyl substitution pattern on the cyclobutane ring enhances its stability while simultaneously influencing its reactivity. This balance between stability and reactivity makes it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in various research applications.

In the realm of pharmaceutical research, Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- has been explored for its potential biological activity. The methoxy group and the rigid cyclobutane core contribute to its ability to interact with biological targets in unique ways. Preliminary studies suggest that this compound may exhibit properties relevant to neuropharmacology and anti-inflammatory therapies. The tetramethyl substitution further modulates its pharmacokinetic profile, potentially enhancing bioavailability and metabolic stability.

The structural motif of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- is also of interest in materials science. The rigid cyclobutane ring can serve as a scaffold for designing novel polymers and materials with specific mechanical and thermal properties. Researchers have been investigating its incorporation into advanced polymer matrices to improve material performance in high-stress environments. The methoxy groups provide additional functionalization sites, allowing for further customization of material properties.

Recent computational studies have shed light on the electronic structure and reactivity of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-. These studies utilize advanced quantum chemical methods to predict how the compound interacts with various catalysts and reagents. Such insights are crucial for optimizing synthetic routes and understanding potential degradation pathways. The computational data also aids in predicting the compound's behavior under different conditions, which is essential for both laboratory-scale experiments and industrial applications.

The pharmaceutical industry has shown particular interest in exploring the therapeutic potential of derivatives of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-. By modifying its structure through selective functionalization or derivatization, researchers aim to enhance its biological activity while minimizing side effects. Several ongoing clinical trials are evaluating novel derivatives for their efficacy in treating neurological disorders and chronic inflammatory conditions. The results of these trials could pave the way for new therapeutic strategies based on this compound.

The environmental impact of synthesizing and using Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- is another critical consideration. Modern synthetic approaches emphasize green chemistry principles to minimize waste and reduce energy consumption. Techniques such as catalytic hydrogenation and solvent-free reactions are being employed to make the production process more sustainable. Additionally, researchers are exploring biodegradable alternatives to traditional solvents used in synthesis.

The future prospects for Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- appear promising as new research avenues continue to emerge. Advances in synthetic chemistry will likely lead to more efficient methods for producing this compound at scale. Meanwhile,biological research will continue to uncover new potential applications across various therapeutic areas. Collaborative efforts between academia and industry will be essential to translate these findings into practical solutions that benefit society.

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